Phosphine de bis(2,2,2-trifluoroéthyle)

Vue d'ensemble

Description

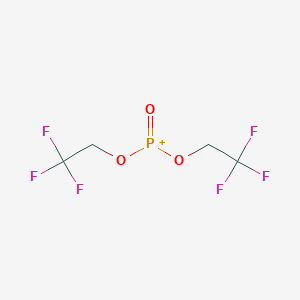

Bis(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound with the molecular formula C4H5F6O3P. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis .

Applications De Recherche Scientifique

Chemical Synthesis Applications

BTFEP serves as a crucial reagent in the synthesis of various organophosphorus compounds. Its ability to undergo transesterification reactions makes it valuable for producing phosphonates and phosphites.

1.1 Synthesis of H-Phosphonates

BTFEP is employed as a precursor for the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates. This method allows for the efficient formation of these compounds under mild conditions, utilizing stoichiometric amounts of alcohol without the need for inert atmospheres or additives. The short reaction times associated with this method enhance its attractiveness for synthetic applications .

1.2 Phosphonylation Reactions

The compound is also utilized in catalytic phosphonylation processes. For example, BTFEP has been used to synthesize dinucleoside phosphite diesters, which are important intermediates in the development of nucleotides and nucleic acid analogs .

Material Science Applications

BTFEP's unique properties make it suitable for application in material science, particularly in the development of advanced materials such as polymers and battery additives.

2.1 Polymer Synthesis

BTFEP can be incorporated into polymer formulations to enhance their properties. It has been noted that BTFEP can undergo polymerization reactions under certain conditions, leading to new materials with tailored characteristics .

2.2 Lithium-Ion Battery Additives

Recent studies have explored the use of BTFEP as an electrolyte additive in lithium-ion batteries. Its interactions with cathode materials can modify surface properties and improve battery performance by stabilizing the cathode during high-voltage operations . The decomposition products of BTFEP can form stable phosphate species that contribute to enhanced electrochemical stability .

Safety and Handling Considerations

While BTFEP has many beneficial applications, it is essential to handle it with care due to its potential health hazards. It is classified as a flammable liquid that can cause skin and eye irritation upon contact . Proper safety protocols should be followed when working with this compound.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of H-phosphonates | Efficient reaction conditions |

| Catalytic phosphonylation | Important for nucleotide synthesis | |

| Material Science | Polymer synthesis | Tailored material properties |

| Lithium-ion battery additives | Enhanced electrochemical stability | |

| Safety Considerations | Flammable; causes skin/eye irritation | Requires proper handling protocols |

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the microwave-assisted synthesis of cyclic H-phosphonates using BTFEP, showcasing its efficiency and reduced reaction times compared to traditional methods . The results indicated high yields and reproducibility under optimized conditions.

Case Study 2: Battery Performance Enhancement

Research involving BTFEP as an electrolyte additive revealed that it significantly improved the stability of lithium-ion batteries at high voltages. The study highlighted how BTFEP modifies the cathode surface, leading to better performance metrics compared to conventional electrolytes .

Mécanisme D'action

Target of Action

Bis(2,2,2-trifluoroethyl) phosphite, also known as Bis(2,2,2-trifluoroethyl) Phosphonate, is an organophosphorus compound .

Mode of Action

It has been used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate) and as a reagent for the synthesis of mono- and diesters of phosphorous acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.

Analyse Biochimique

Biochemical Properties

It is known that it can participate in various chemical reactions, particularly in the synthesis of other compounds

Cellular Effects

It is known to influence cell function in the context of chemical reactions, particularly in the synthesis of other compounds

Molecular Mechanism

It is known to participate in chemical reactions, particularly in the synthesis of other compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(2,2,2-trifluoroethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. The reaction typically involves the following steps :

- A solution of phosphorus trichloride in dichloromethane is prepared.

- 2,2,2-trifluoroethanol is added dropwise to the solution under an inert atmosphere (argon gas) at 0°C.

- The reaction mixture is stirred at room temperature overnight.

- The resulting product is purified by fractional distillation under reduced pressure.

Industrial Production Methods

In industrial settings, the production of bis(2,2,2-trifluoroethyl) phosphite may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2,2,2-trifluoroethyl) phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.

Transesterification: It can undergo transesterification reactions to produce hetero-substituted dialkyl phosphites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alcohols and amines are used in substitution reactions.

Transesterification: Alcohols are commonly used in transesterification reactions under non-inert and additive-free conditions.

Major Products Formed

Phosphates: Formed through oxidation reactions.

Phosphonate Esters: Formed through substitution reactions.

Dialkyl Phosphites: Formed through transesterification reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tris(2,2,2-trifluoroethyl) phosphite: Another organophosphorus compound with similar reactivity but different molecular structure.

Bis(2,2,2-trifluoroethyl) methylphosphonate: A related compound used in similar applications.

Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Another similar compound with distinct properties.

Uniqueness

Bis(2,2,2-trifluoroethyl) phosphite is unique due to its ability to act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis. Its trifluoroethyl groups also impart unique chemical properties, such as increased stability and reactivity, compared to other phosphite compounds .

Activité Biologique

Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is a phosphonate compound noted for its utility in organic synthesis, particularly as a precursor for various cyclic H-phosphonates and dialkyl phosphonates. This article explores the biological activity of BTFEP, focusing on its chemical properties, synthesis methods, and potential applications in medicinal chemistry.

BTFEP is characterized by its stability under ambient conditions and lower toxicity compared to traditional phosphorous halides. Its molecular formula is , with a molecular weight of 245.037 g/mol . The compound can be synthesized via microwave-assisted methods, which facilitate the formation of various H-phosphonates through simple alcoholysis without the need for inert atmospheres or additives .

Synthesis Overview

- Method : Microwave-assisted synthesis

- Reagents : Alcohols (stoichiometric amounts)

- Conditions : Non-inert atmosphere, additive-free

- Advantages : Short reaction times, high yields

Biological Activity

The biological activity of BTFEP has been less extensively documented compared to its synthetic applications. However, research indicates potential implications in pharmaceutical chemistry due to its role as a precursor in synthesizing biologically relevant compounds.

Antiparasitic Activity

Recent studies have evaluated the incorporation of phosphonate derivatives in antiparasitic drug design. While specific data on BTFEP's direct biological activity is sparse, its derivatives have shown promise against parasites such as Plasmodium falciparum, suggesting that modifications to the phosphonate structure could enhance efficacy and metabolic stability .

Case Studies and Research Findings

-

Synthesis of Cyclic H-Phosphonates :

- BTFEP was used to synthesize cyclic H-phosphonates through a two-step reaction process.

- The formation of spirophosphoranes was noted as a side reaction, which could be minimized by optimizing the ratio of reactants .

- Table 1 summarizes the yield and conditions for various cyclic H-phosphonates synthesized from BTFEP.

Compound Yield (%) Conditions Dioxaphospholane 85 1.4 equiv. BTFEP, dilute THF Spirophosphorane 40 Excess BTFEP Open-chain product 60 Standard conditions - Pharmacological Implications :

Propriétés

IUPAC Name |

oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCVAFSSZPRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92466-70-1 | |

| Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Bis(2,2,2-trifluoroethyl) phosphonate in organic synthesis?

A1: Bis(2,2,2-trifluoroethyl) phosphonate serves as a valuable precursor in the synthesis of various organophosphorus compounds. It is particularly useful for synthesizing Ando and Still–Gennari type phosphonates, key reagents in Z-selective Horner–Wadsworth–Emmons reactions. These reactions are crucial for creating Z-unsaturated enones, expanding the synthetic toolbox for accessing both E- and Z-isomers through similar reaction conditions.

Q2: Are there any improved synthetic procedures for Bis(2,2,2-trifluoroethyl) phosphonate itself?

A3: Yes, recent research has focused on optimizing the synthesis of Bis(2,2,2-trifluoroethyl) phosphonate. One notable approach utilizes a one-pot procedure involving the reaction of phosphonic dichlorides with sodium alkoxides. This method offers several advantages, including high yields (52-97%), simplified purification (avoiding column chromatography and distillation), and the ability to perform the synthesis on a gram scale, making it suitable for broader research applications.

Q3: Beyond olefination, are there other notable applications of Bis(2,2,2-trifluoroethyl) phosphonate?

A4: Yes, Bis(2,2,2-trifluoroethyl) phosphonate has shown promise in synthesizing other valuable compounds. For instance, it is utilized in the preparation of substituted 3-cyano-β,γ-unsaturated nitriles, achieving exclusive or predominant E-selectivity with high yields (94%-99%). Additionally, it serves as a key reagent in the synthesis of 3-alkoxycarbonyl-β,γ-unsaturated esters, predominantly favoring the Z-isomer. These examples highlight the versatility of Bis(2,2,2-trifluoroethyl) phosphonate beyond its traditional role in olefination reactions.

Q4: Has Bis(2,2,2-trifluoroethyl) phosphonate been explored in oligonucleotide synthesis?

A5: While not as extensively studied as its use in other areas, Bis(2,2,2-trifluoroethyl) phosphonate has been investigated as a phosphorylating agent in oligonucleotide synthesis. This exploration aimed to leverage its unique reactivity and selectivity in the context of phosphotriester chemistry, a classic approach for oligonucleotide synthesis.

Q5: Have computational studies been employed to understand the reactivity of Bis(2,2,2-trifluoroethyl) phosphonate?

A6: Yes, computational methods have played a role in unraveling the intricate reaction mechanisms associated with Bis(2,2,2-trifluoroethyl) phosphonate. These studies, combining experimental data and computational modeling, have provided valuable insights into the formation of various byproducts during the synthesis of Bis(2,2,2-trifluoroethyl) phosphonates. Such insights are essential for optimizing reaction conditions and minimizing the formation of unwanted side products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.